Target Engagement and Biochemical Potency Against EML4-ALK
EML4-ALK kinase inhibitor 1 demonstrates potent biochemical inhibition of the EML4-ALK fusion kinase, a key driver in a subset of NSCLC. In a standardized cell-free HTRF assay using recombinant EML4-fused ALK variant 1, it achieves an IC₅₀ of 1.0 nM . This sub-nanomolar potency is comparable to that reported for the clinical macrocyclic inhibitor lorlatinib (WT IC₅₀ <1 nM) in separate biochemical studies, though a direct comparative dataset under identical assay conditions is not available [1].
| Evidence Dimension | Biochemical IC₅₀ for EML4-ALK variant 1 |
|---|---|
| Target Compound Data | 1.0 nM |
| Comparator Or Baseline | Lorlatinib (WT ALK) reported as <1 nM in other studies |
| Quantified Difference | Not directly comparable; within same order of magnitude |
| Conditions | Cell-free HTRF assay using recombinant EML4-fused ALK variant 1 |
Why This Matters
Demonstrates that the compound possesses the necessary target engagement potency required for effective use in preclinical models, ensuring that observed biological effects are attributable to ALK inhibition.
- [1] Zou HY, Li Q, Engstrom LD, et al. PF-06463922, a novel brain-penetrant, small molecule next-generation ALK/ROS1 inhibitor. Cancer Res. 2015;75(15 Suppl):Abstract nr 2564. View Source
